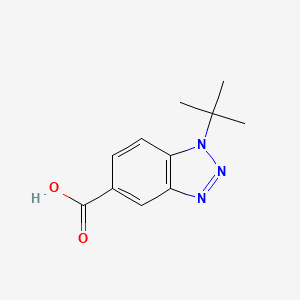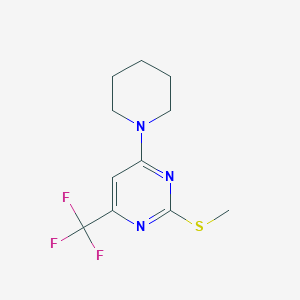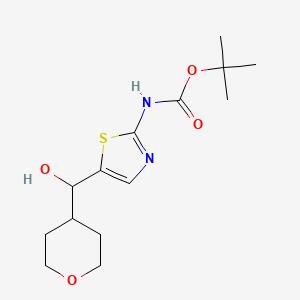
2-Fluoro-4-(trifluoromethyl)benzenethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4-(trifluoromethyl)benzenethiol is a chemical compound with the molecular formula C7H4F4S . It is a derivative of benzenethiol, which is a type of thiol. Thiols are organic compounds that contain a sulfur-hydrogen (-SH) group. In 2-Fluoro-4-(trifluoromethyl)benzenethiol, the benzenethiol structure is further substituted with fluorine atoms and a trifluoromethyl group (-CF3), making it a member of the class of compounds known as fluoroorganics .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-(trifluoromethyl)benzenethiol consists of a benzene ring substituted with a sulfur-hydrogen group (-SH), a trifluoromethyl group (-CF3), and a fluorine atom . The presence of these substituents gives the compound its unique physical and chemical properties.Physical And Chemical Properties Analysis
2-Fluoro-4-(trifluoromethyl)benzenethiol is a liquid at room temperature with a density of 1.35 g/mL at 25 °C . It has a refractive index of 1.499 . The boiling point is 175-177 °C .Aplicaciones Científicas De Investigación
Synthesis and Compound Development
Synthesis of Benzothiazines and Sulfones : The compound 2-Fluoro-4-(trifluoromethyl)benzenethiol has been utilized in the synthesis of various benzothiazines and their fluorinated sulfones, highlighting its role in creating compounds with potential pharmaceutical applications (Thomas, Gupta, & Gupta, 2003).
Antimicrobial Activity : Derivatives of this compound have shown significant antifungal and antibacterial activity, especially against fungi and Gram-positive microorganisms (Carmellino et al., 1994).
Mesomorphic Properties in Liquid Crystals : The fluoro-substituted derivatives of benzenethiol, including 2-Fluoro-4-(trifluoromethyl)benzenethiol, have been studied for their impact on the phase transition temperatures and properties in liquid crystals, indicating their significance in materials science (Dabrowski et al., 1995).
Medicinal Chemistry Applications : Fluorinated thiochroman-4-ones, including those derived from 2-Fluoro-4-(trifluoromethyl)benzenethiol, are notable for their potential use in medicinal chemistry due to significant changes in physical, chemical, and biological properties (Prakash et al., 2017).
Photophysical and Electrochemical Studies
Photophysical Processes : The compound has been studied for its role in photophysical processes, providing insights into the photochemistry of fluoro(trifluoromethyl)benzenes (Al-ani, 1973).
Electrochemical Fluorination : Research on the electrochemical fluorination of aromatic compounds, including those related to 2-Fluoro-4-(trifluoromethyl)benzenethiol, has contributed to the understanding of new electrolytes for organic compound fluorination (Momota, Morita, & Matsuda, 1993).
Material Science and Polymer Research
Polymer Synthesis : The compound has been used in the synthesis of novel poly(arylene ether)s containing spiro-annulated substituents, demonstrating its utility in developing advanced materials with high thermal properties (Huang et al., 2010).
Work Function Tuning in Gold Surfaces : Studies have explored the modification of gold surfaces with fluorobenzenethiols, including derivatives of 2-Fluoro-4-(trifluoromethyl)benzenethiol, for applications in organic thin-film transistors (Yoshioka et al., 2020).
Mecanismo De Acción
The mechanism of action of 2-Fluoro-4-(trifluoromethyl)benzenethiol is not specified in the search results. The mechanism of action for a chemical compound typically refers to how it interacts with biological systems, which is not applicable in this context as this compound is used in chemical synthesis .
Safety and Hazards
2-Fluoro-4-(trifluoromethyl)benzenethiol is classified as a combustible liquid . It can cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
2-fluoro-4-(trifluoromethyl)benzenethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4S/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3,12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXZRAOPQRBHCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Methyloxan-4-yl)oxy]acetic acid](/img/structure/B2808718.png)


![Cyclohexyl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2808727.png)


![3-[(4-Fluorophenyl)methyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2808733.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2808734.png)


![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]thiane 1,1-dioxide](/img/structure/B2808738.png)


![N-(3-(1H-imidazol-1-yl)propyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2808741.png)